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Abstract

Methoxisopropamine (MXiPr), a novel psychoactive substance (NPS) of the
arylcyclohexylamine class, has recently emerged on the research chemical market. Structurally
related to dissociative anesthetics such as ketamine and methoxetamine (MXE), MXiPr is
presumed to act primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. This
technical guide provides a comprehensive overview of the discovery, history, chemical
properties, and analytical characterization of MXiPr. Due to its recent appearance, a traditional
history of pharmaceutical development is absent; instead, this document traces its emergence
through forensic reports and online mentions. The guide details the analytical methodologies
employed for its identification, summarizes its known and inferred pharmacological profile, and
presents a plausible synthetic route. All available data is presented to aid researchers and drug
development professionals in understanding this new compound.

Introduction and History of Discovery

Methoxisopropamine (MXiPr), also known by its synonyms Isopropyloxetamine and
Isopropyxetamine, is a dissociative substance of the arylcyclohexylamine class. Unlike
traditional pharmaceuticals, the "discovery" of MXiPr did not occur within a formal research and
development pipeline. Instead, it emerged on the online research chemical market in late 2020.
[1][2] The circumstances surrounding its initial synthesis are not publicly documented.
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The first official identifications of MXiPr in forensic casework occurred in Europe. It was first
identified in Slovenia in December 2020.[3] Following its emergence, it was made illegal in
Hungary in April 2021.[3] The appearance of MXiPr is part of a broader trend of the proliferation
of novel psychoactive substances (NPS), which are often synthesized to mimic the effects of
controlled substances while circumventing existing drug laws.[4] As an analog of
methoxetamine (MXE), MXiPr was likely developed as a legal replacement for MXE and
ketamine.[1]

Timeline of Emergence:

o Late 2020: First appearance on the online research chemical market.[1]
o December 2020: First forensic identification in Slovenia.[3]

o April 2021: Made illegal in Hungary.[3]

Chemical and Physical Properties

MXiPr is an arylcyclohexylamine derivative with the formal IUPAC name 2-(isopropylamino)-2-
(3-methoxyphenyl)cyclohexan-1-one.[4] Its chemical structure is characterized by a
cyclohexanone ring with a methoxyphenyl group and an isopropylamino group attached to the
same carbon.

Property Value
2-(isopropylamino)-2-(3-
IUPAC Name (1sopropy y2-{
methoxyphenyl)cyclohexan-1-one
MXiPr, Isopropyloxetamine, Isopropyxetamine,
Synonyms .
3-MeO-2'-Oxo-PCiPr
Molecular Formula C16H23NO2
Molar Mass 261.36 g/mol
Appearance White to off-white crystalline solid

Pharmacological Profile
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As an arylcyclohexylamine, MXiPr is presumed to exert its primary pharmacological effects
through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5] This mechanism of
action is shared with other dissociative anesthetics like ketamine and phencyclidine (PCP),
leading to similar subjective effects, including dissociation, euphoria, and hallucinations.[5]
Some reports suggest it may also act as a serotonin reuptake inhibitor, similar to MXE.[6]

Quantitative Pharmacological Data

To date, specific in vitro binding affinity data (Ki values) for Methoxisopropamine at various
receptors have not been published in peer-reviewed literature. However, by examining the
structure-activity relationships of related arylcyclohexylamines, an inferred profile can be
suggested. The addition of an aryl group generally increases binding affinity for the NMDA
receptor compared to simpler amino-alkyl-cyclohexanes.[1]

For comparative purposes, the following table presents the binding affinities of related
arylcyclohexylamine compounds at the NMDA receptor.

Compound NMDA Receptor Ki (nM)
(+)-MK-801 (Dizocilpine) ~5.7

3-MeO-PCP 20

Methoxetamine (MXE) 337

Ketamine IC50 of 0.43 pM (430 nM)

Note: Lower Ki values indicate higher binding affinity. Data for these compounds are sourced
from various studies and experimental conditions may differ.[1]

In Vivo and In Vitro Studies

Detailed in vivo or in vitro studies specifically investigating Methoxisopropamine are currently
lacking in the scientific literature. However, studies on the closely related compound,
methoxetamine (MXE), provide insights into the likely behavioral effects of MXiPr. In rodents,
MXE has been shown to produce locomotor hyperactivity and disruption of prepulse inhibition,
which are characteristic effects of NMDA receptor antagonists.[3] It is plausible that MXiPr
would elicit a similar behavioral profile. One study on novel arylcyclohexylamines in rodents
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demonstrated that these compounds exhibit PCP-like abuse liability and can induce psychosis-
like neurocognitive effects.[7][8]

Experimental Protocols

The following sections detail the analytical methodologies used for the identification and
characterization of MXiPr in forensic laboratories, as well as a plausible synthetic route based
on the synthesis of related compounds.

Analytical Characterization

The identification of novel psychoactive substances like MXiPr relies on a combination of
analytical techniques to elucidate their chemical structure.

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the identification of emerging NPS due to its reproducible electron-
ionization spectra and established reference libraries.[6]

o Sample Preparation: A small amount of the powdered substance is dissolved in a suitable
organic solvent (e.g., methanol, acetonitrile).

e GC Conditions: A capillary column (e.g., HP-1 methyl siloxane) is used. The temperature
program typically starts at a lower temperature and is ramped up to ensure separation of
components.

» MS Conditions: The mass spectrometer is operated in electron ionization (ElI) mode. The
mass-to-charge ratio (m/z) of the resulting fragments is analyzed to create a mass spectrum,
which serves as a chemical fingerprint.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of new
compounds. Both *H and 3C NMR are typically employed.

o Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCIs, DMSO-
de).
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o Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.

» Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the *H
NMR spectrum, along with the chemical shifts in the 33C NMR spectrum, are used to
determine the connectivity of atoms within the molecule.

4.1.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or prepared as a KBr pellet.

o Data Acquisition: The IR spectrum is recorded, showing the absorption of infrared radiation
at different wavenumbers.

o Data Analysis: The presence of characteristic absorption bands (e.g., C=0 stretch for the
ketone, C-O-C stretch for the methoxy group) helps to confirm the functional groups in the
molecule.

Plausible Synthesis Protocol

While a specific, published synthesis protocol for Methoxisopropamine is not available, a
plausible route can be inferred from the synthesis of structurally similar arylcyclohexanones,
such as tramadol.[9] The key step is a Grignard reaction.

Reaction Scheme:

» Formation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium turnings in
an anhydrous ether solvent (e.g., tetrahydrofuran) to form 3-methoxyphenylmagnesium
bromide.

o Grignard Reaction: The Grignard reagent is then reacted with 2-
(isopropylamino)cyclohexanone. This step is typically performed at a low temperature and
under an inert atmosphere.

o Workup: The reaction mixture is quenched with an aqueous acid solution (e.g., ammonium
chloride) to protonate the alkoxide and yield the tertiary alcohol.
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» Oxidation (if starting from the alcohol): If the final product is a ketone, a subsequent oxidation
step would be necessary. However, the likely precursor for the Grignard reaction is the
corresponding aminoketone.

Disclaimer: This is a generalized, plausible synthetic route. The synthesis of such compounds
should only be attempted by qualified professionals in a controlled laboratory setting, in
compliance with all applicable laws and regulations.

Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonism Signaling Pathway

Methoxisopropamine, as an arylcyclohexylamine, is an uncompetitive antagonist of the
NMDA receptor. It binds to a site within the ion channel of the receptor, thereby blocking the
influx of calcium ions (Ca?*).[5] This action disrupts the normal functioning of the glutamatergic
system, which is crucial for synaptic plasticity, learning, and memory.[10]

NMDA Receptor Antagonism by MXiPr

Experimental Workflow for Characterization

The characterization of a novel psychoactive substance like MXiPr typically follows a structured
workflow in a forensic or analytical chemistry laboratory.
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Conclusion

Methoxisopropamine (MXiPr) represents a recent addition to the ever-expanding catalog of
novel psychoactive substances. Its emergence highlights the ongoing challenges faced by
regulatory bodies and the scientific community in identifying and characterizing these
compounds. While its history is short and rooted in the clandestine world of research
chemicals, its structural similarity to well-studied arylcyclohexylamines provides a strong basis
for understanding its likely pharmacological effects as an NMDA receptor antagonist. This
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technical guide consolidates the currently available information on MXiPr, providing a
foundation for researchers and professionals in the fields of forensic science, toxicology, and
drug development. Further in-depth pharmacological and toxicological studies are necessary to
fully elucidate the profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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